molecular formula C12H21NO5 B13632332 4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid

4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid

Cat. No.: B13632332
M. Wt: 259.30 g/mol
InChI Key: RXOFKKJKNQFBHL-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid is a chemical compound that features a morpholine ring substituted with tert-butoxycarbonyl and carboxylic acid groups. This compound is often used in organic synthesis, particularly in the protection of amines due to its tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid typically involves the protection of the amine group in the morpholine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like acetonitrile, and the reaction conditions can vary from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the formation of the free amine .

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the morpholine ring, which provides distinct reactivity and stability compared to other Boc-protected compounds. Its ability to protect amines under mild conditions and be removed selectively makes it a valuable tool in organic synthesis .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-7-6-13(11(16)18-12(3,4)5)9(10(14)15)8(2)17-7/h7-9H,6H2,1-5H3,(H,14,15)

InChI Key

RXOFKKJKNQFBHL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(C(O1)C)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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